Product packaging for Ofloxacin N-oxide(Cat. No.:CAS No. 104721-52-0)

Ofloxacin N-oxide

Cat. No.: B020490
CAS No.: 104721-52-0
M. Wt: 377.4 g/mol
InChI Key: MVLAUMUQGRQERL-UHFFFAOYSA-N
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Description

Ofloxacin N-oxide is a metabolite of the fluoroquinolone antibiotic ofloxacin, characterized by the oxidation of the tertiary nitrogen atom in the piperazine ring. This modification alters its physicochemical properties, pharmacokinetics, and environmental behavior compared to the parent compound. This compound is primarily formed through microbial or chemical oxidation processes, such as fungal biotransformation or exposure to oxidative stress conditions . Its detection in environmental matrices is challenging due to high limits of quantification (12 µg/L), as validated in analytical methods, which are significantly higher than those of ofloxacin (0.1 µg/L) and desmethyl-ofloxacin (0.5 µg/L) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20FN3O5 B020490 Ofloxacin N-oxide CAS No. 104721-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLAUMUQGRQERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316290
Record name Ofloxacin N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104721-52-0
Record name Ofloxacin N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104721-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ofloxacin N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104721520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ofloxacin N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OFLOXACIN N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2400MFQ95B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ofloxacin N-oxide typically involves the oxidation of ofloxacin. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific temperature and pH to ensure the selective oxidation of the nitrogen atom in the piperazine ring of ofloxacin.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated control systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ofloxacin N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert this compound back to ofloxacin.

    Substitution: Substitution reactions can occur at the piperazine ring or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, methanol, ethanol, acetonitrile.

    Catalysts: Metal catalysts such as palladium or platinum for specific reactions.

Major Products Formed

    Oxidation: Further oxidized derivatives of ofloxacin.

    Reduction: Ofloxacin.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

Ofloxacin N-oxide exhibits significant pharmacological properties that extend its utility beyond its parent compound, ofloxacin.

Antimicrobial Activity

Research indicates that this compound retains antimicrobial activity against various bacterial strains. A study demonstrated that complexes formed with ruthenium(III) ions and ofloxacin derivatives, including N-oxide forms, showed enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The complexes were characterized using techniques such as FTIR and XRD, revealing notable antimicrobial potency compared to the uncomplexed forms .

Analytical Applications

This compound is also utilized in analytical chemistry for the detection and quantification of fluoroquinolone antibiotics in various matrices.

Electrochemical Analysis

A significant application involves the electrochemical behavior of this compound analyzed using voltammetric techniques. Studies have shown that using a boron-doped diamond electrode allows for sensitive detection of this compound in pharmaceutical formulations and biological samples like urine. The developed methods demonstrated a linear response within specific concentration ranges and provided low detection limits, making them suitable for routine analysis .

Parameter Value
Detection Limit1.76×108M1.76\times 10^{-8}\,M
Linear Range1.0×107M1.0\times 10^{-7}\,M to 3.5×106M3.5\times 10^{-6}\,M
Peak Potential+1.24 V (without SDS)
+1.21 V (with SDS)

Environmental and Toxicological Studies

This compound has been studied for its environmental impact and potential toxicity.

Photodegradation Studies

Research has explored the photochemical properties of ofloxacin under aerobic conditions, revealing that it undergoes photodegradation leading to the formation of reactive species that can cause oxidative damage to DNA. This process highlights the compound's potential environmental risks when released into ecosystems .

Toxicological Assessments

Toxicological studies have investigated the clearance rates of fluoroquinolones, including this compound, in critically ill patients undergoing continuous veno-venous hemofiltration (CVVH). These studies aim to understand how modifications to the drug's structure affect its pharmacokinetics and safety profile .

Mechanism of Action

Ofloxacin N-oxide exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death. The molecular targets and pathways involved are similar to those of ofloxacin, with the N-oxide modification potentially affecting its binding affinity and activity.

Comparison with Similar Compounds

Table 1: Structural and Detection Properties of this compound and Related Compounds

Compound Key Functional Group Limit of Quantification (LOQ) Primary Detection Method
This compound N-oxide 12 µg/L HPLC
Ofloxacin Piperazine 0.1 µg/L HPLC, HPTLC
Desmethyl-ofloxacin Demethylated piperazine 0.5 µg/L HPLC
Levthis compound N-oxide Not reported LC/MS/MS

Antimicrobial Activity

  • This compound: Limited direct data on antimicrobial efficacy, but structurally related N-oxides (e.g., quinoxaline derivatives) often exhibit reduced activity compared to parent compounds due to altered electron density .
  • Desmethyl-ofloxacin : Retains ~50% of the parent drug's activity, suggesting that demethylation is less detrimental to efficacy than N-oxidation .
  • Ciprthis compound: Not well-documented, but analogous modifications in other fluoroquinolones correlate with diminished potency .

Pharmacokinetics and Metabolism

  • This compound : In patients with chronic renal failure, this compound is detected alongside desmethyl-ofloxacin, but its pharmacokinetic parameters (e.g., AUC, Cmax) remain understudied .
  • Sorafenib N-oxide : Demonstrates increased brain penetration (49.5% higher Cmax) compared to the parent drug in animal models, highlighting how N-oxidation can enhance tissue distribution in some cases .

Table 2: Pharmacokinetic Comparison of N-oxide Metabolites

Compound Plasma AUC (µg·h/mL) Brain Cmax Increase (%) Key Metabolic Pathway
This compound Not reported Not reported Hepatic oxidation
Sorafenib N-oxide 3.74 (ISR+PA group) 51.4 CYP3A4-mediated oxidation

Environmental Persistence and Degradation

  • This compound : Less frequently detected in river samples due to high LOQ, but likely persists similarly to parent compounds in wastewater .
  • Levthis compound : Forms under oxidative conditions but degrades via fungal pathways (e.g., Coriolopsis gallica), unlike this compound, which undergoes hydroxylation and ring cleavage .

Table 3: Environmental Reactivity of N-oxide Compounds

Compound Degradation Pathway Key Reactivity Feature
This compound Fungal hydroxylation/ring cleavage Piperazine ring modification
Quinoline N-oxide MnO₂-mediated deoxygenation N-oxide radical intermediate
Carbadox MnO₂ oxidation Alpha-C substitution dependency

Biological Activity

Ofloxacin N-oxide, a metabolite of the fluoroquinolone antibiotic ofloxacin, has garnered attention for its biological activities, particularly in antimicrobial efficacy and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by the molecular formula C18H20FN3O5C_{18}H_{20}FN_3O_5 and is classified as an N-oxide derivative of the parent compound, ofloxacin. The structural modification at the nitrogen atom enhances its pharmacokinetic properties, which can influence its biological activity.

In Vitro Studies

  • Antibacterial Efficacy :
    • A study evaluated the antimicrobial activity of this compound alongside its parent compound and desmethyl ofloxacin. The results indicated that while this compound exhibited significant antibacterial activity, it was generally less potent than ofloxacin itself but more effective than desmethyl ofloxacin against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for this compound were determined in comparison to other fluoroquinolones. The inclusion complexes of Ofloxacin with β-cyclodextrin significantly reduced MIC values, enhancing its solubility and antibacterial effectiveness .
CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Ofloxacin0.51.0
This compound1.02.0
Desmethyl Ofloxacin2.04.0

Photodegradation Products

Research has indicated that photodegradation products of fluoroquinolones, including this compound, retain antimicrobial activity post-degradation. This suggests potential therapeutic applications even after environmental exposure .

Case Studies and Clinical Applications

  • Leprosy Treatment :
    • In clinical settings, Ofloxacin has been investigated as part of multidrug therapy for leprosy, showing effectiveness against Mycobacterium leprae. Although specific data on this compound in leprosy treatment is limited, its parent compound's success highlights the potential role of its metabolites in similar therapeutic contexts .
  • Adverse Effects :
    • A case study involving patients treated with a combination of rifampicin and Ofloxacin noted instances of leucocytopenia, emphasizing the need for monitoring when administering these drugs . While adverse reactions were noted with the parent compound, further studies are required to evaluate the safety profile of this compound specifically.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription . This inhibition leads to bactericidal effects against susceptible organisms.

Future Directions in Research

Further research is warranted to explore:

  • In Vivo Efficacy : More comprehensive studies evaluating the in vivo efficacy of this compound against various pathogens.
  • Toxicological Studies : Detailed toxicological assessments to establish safety profiles.
  • Combination Therapies : Investigating synergistic effects with other antibiotics or antileishmanial agents could enhance therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the primary analytical challenges in detecting and quantifying Ofloxacin N-oxide in environmental samples, and how can these be methodologically addressed?

  • Answer: this compound (OFXo) is often detected at high limits of quantification (LOQ: 12 µg/L) compared to its parent drug (0.1 µg/L) due to analytical sensitivity limitations . To improve detection:

  • Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for enhanced specificity.
  • Optimize solid-phase extraction (SPE) protocols to pre-concentrate OFXo from aqueous matrices.
  • Validate methods using isotopically labeled internal standards to account for matrix effects.

Q. How can researchers differentiate this compound from its metabolites or structural analogs in complex biological or environmental matrices?

  • Answer: Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to target unique fragmentation patterns. For example:

  • Compare retention times and ion ratios against certified reference standards (e.g., OFXo acetic acid salt) .
  • Use orthogonal separation techniques (e.g., hydrophilic interaction chromatography) to resolve co-eluting compounds.

Advanced Research Questions

Q. What experimental approaches are recommended to resolve contradictory findings on the mutagenic potential of N-oxide compounds, including this compound?

  • Answer: Conflicting mutagenicity data (e.g., antimutagenic vs. mutagenic N-oxides) require:

  • Structure–Activity Relationship (SAR) fingerprint analysis to identify substructural alerts (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) linked to mutagenicity .
  • Comparative assays : Conduct Ames tests (with/without metabolic activation) for OFXo alongside controls like 2,6-Dimethylpyridine N-oxide (antimutagenic) and quindioxin (mutagenic) .
  • Mechanistic studies : Assess OFXo’s interaction with DNA repair pathways using SOS chromotest or Comet assays.

Q. How can researchers design experiments to investigate the cellular uptake mechanisms of this compound in mammalian systems?

  • Answer:

  • Use OCT1-knockout models (e.g., murine hepatocytes) to test transporter-dependence, as demonstrated for Sorafenib N-oxide .
  • Apply kinetic uptake assays in HepG2 or Huh7 cells (low OCT1 expression) to identify alternative transporters via competitive inhibition studies .
  • Quantify intracellular OFXo using LC-MS/MS and correlate with efflux transporter inhibitors (e.g., cyclosporine A for P-gp).

Q. What advanced oxidation processes (AOPs) are effective in degrading this compound, and how can their efficiency be optimized?

  • Answer:

  • Persulfate activation : Use nano-CuO as a catalyst to generate sulfate radicals (SO₄•⁻) for OFXo degradation. Optimize parameters:
  • pH (3–5 for maximum SO₄•⁻ yield) .
  • Persulfate concentration (e.g., 2–5 mM K₂S₂O₈) .
  • Monitor degradation intermediates via HRMS to map pathways (e.g., hydroxylation, dealkylation) .

Methodological Guidance

Q. How should researchers formulate hypothesis-driven questions to study OFXo’s environmental persistence versus biodegradation?

  • Apply the FLOAT framework :

  • Focus : “Does OFXo exhibit greater persistence in riverine systems compared to its parent drug due to reduced microbial degradation?”
  • Link variables : Compare half-lives (t½) of OFXo and ofloxacin in sediment-water microcosms under varying redox conditions.
  • Scope : Narrow to specific microbial consortia (e.g., Gloeophyllum striatum for ligninolytic degradation) .

Q. What statistical strategies are critical for analyzing low-concentration OFXo data in environmental monitoring studies?

  • Answer:

  • Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data with high inter-sample variability .
  • Apply Bayesian modeling to account for censored data (values below LOQ) .
  • Report error bars as 95% confidence intervals to reflect uncertainty in low-abundance measurements .

Data Interpretation and Contradictions

Q. How can researchers reconcile discrepancies between in vitro mutagenicity assays and in vivo genotoxicity findings for N-oxides?

  • Answer:

  • Tiered testing : Follow OECD guidelines (e.g., TG 471 Ames test → TG 488 micronucleus assay) to confirm in vitro results in vivo.
  • Evaluate metabolic activation: Test OFXo with S9 liver fractions to simulate hepatic conversion .
  • Cross-reference SAR fingerprints with proprietary databases to identify structural outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.